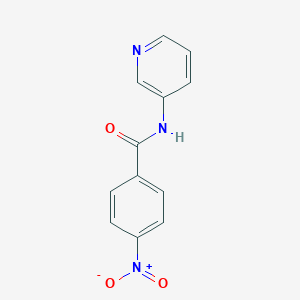

Pyridine, 3-(p-nitrobenzamido)-

Description

Pyridine, 3-(p-nitrobenzamido)- is a pyridine derivative featuring a p-nitrobenzamido substitution at the 3-position of the pyridine ring. This compound is structurally characterized by a planar pyridine core conjugated with a nitro-substituted benzamide group, which confers unique electronic and steric properties. These analogs, such as 3-(piperidin-4-ylmethoxy)pyridine derivatives, share critical pharmacophoric features (e.g., aromatic cores and basic amine substituents) that enhance binding to epigenetic targets like LSD1 .

Propriétés

Numéro CAS |

13313-18-3 |

|---|---|

Formule moléculaire |

C12H9N3O3 |

Poids moléculaire |

243.22 g/mol |

Nom IUPAC |

4-nitro-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C12H9N3O3/c16-12(14-10-2-1-7-13-8-10)9-3-5-11(6-4-9)15(17)18/h1-8H,(H,14,16) |

Clé InChI |

DRCKREXMVGWWIE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Autres numéros CAS |

13313-18-3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

LSD1 Inhibitors with Pyridine Scaffolds

Several pyridine-containing LSD1 inhibitors demonstrate high potency and selectivity. Key examples include:

Compound 2 (Chart 1 in ):

- Structure : Features a pyridine core with a piperidin-4-ylmethyl group and cyclopropylamine moiety.

- Activity: IC₅₀ = 62 nM against LSD1, >1,500-fold selectivity over monoamine oxidases (MAOs) .

- Mechanism : Acts as a competitive inhibitor by binding to the FAD cofactor and interacting with residues Asp555 and Tyr761 in the LSD1 active site .

Compound 5 ():

- Structure : Retains the pyridine core but replaces cyclopropylamine with a pyrazine ring.

- Activity : Ki = 2.3 μM against LSD1, weaker than Compound 2 due to reduced hydrophobic interactions .

Pyridine, 3-(p-nitrobenzamido)- :

- Hypothesized Properties : The p-nitrobenzamido group may enhance π-π stacking with aromatic residues (e.g., FAD) but could reduce solubility compared to piperidine-containing analogs.

Table 1: Comparison of Pyridine-Based LSD1 Inhibitors

Key Research Findings and Implications

- Selectivity Trends : Piperidine-substituted pyridines achieve high LSD1 selectivity (>160-fold over MAOs) due to steric exclusion from MAO active sites . The p-nitrobenzamido group’s larger footprint may further enhance selectivity but requires validation.

- Cellular Activity: Pyridine-based inhibitors (e.g., Compound 2) show EC₅₀ values as low as 280 nM in leukemia cells, with minimal toxicity to normal cells . The nitro group in the target compound could modulate cellular uptake via polarity changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.